1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol
Overview
Description
“1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol”, also known as “1-(2-aminomethylbenzyl) pyrrolidin-3-ol”, is a chemical compound. It has a molecular formula of C12H18N2O and a molecular weight of 206.28 . The compound belongs to the class of pyrrolidines , which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” is characterized by a pyrrolidine ring, a common feature in many biologically active compounds . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring is a common feature in many biologically active compounds due to its non-planarity and the ability to introduce stereochemistry into the molecule . The presence of the aminomethyl group allows for further functionalization, making “1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” a valuable starting point for the synthesis of various pharmacologically active molecules. Its versatility can be harnessed to develop new drugs with target selectivity, potentially leading to treatments for a range of human diseases.
Biological Activity Profiling
Compounds containing the pyrrolidine ring have been shown to possess a wide range of biological activities . By incorporating “1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” into new molecules, researchers can explore its effects on different biological targets. This can include studying its binding affinity to various receptors and enzymes, which is crucial for understanding its potential therapeutic applications.
Structural Diversity in Pharmacophore Modeling
The saturated nature of the pyrrolidine ring allows for increased three-dimensional coverage in molecular modeling, a phenomenon known as "pseudorotation" . This structural diversity is beneficial in pharmacophore modeling, where the compound can be used to generate a variety of spatial arrangements. These arrangements can then be screened for their interaction with biological targets, aiding in the design of new drugs.
Stereochemistry and Enantioselectivity
Stereochemistry plays a significant role in the biological activity of drug molecules. The stereogenic centers in “1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” can lead to different biological profiles depending on the spatial orientation of substituents . This property is particularly important when designing drugs that must interact with enantioselective proteins, as the different stereoisomers may bind differently, resulting in varied efficacy and safety profiles.
Lead Optimization in Drug Development
During the drug development process, lead optimization is a critical step where the chemical structure of lead compounds is modified to improve their pharmacological properties. “1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” can serve as a lead structure for optimization, where its aminomethyl group can be altered to enhance drug-like properties such as potency, selectivity, and ADME/Tox profiles .
Synthesis of Bioactive Molecules
The compound can be used as a precursor in the synthesis of bioactive molecules, particularly those with the indole nucleus, which has shown a wide range of clinical and biological applications . By manipulating the functional groups and exploring different synthetic pathways, researchers can create a variety of indole derivatives with potential as new therapeutic agents.
Future Directions
The future directions for the study and application of “1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” and similar pyrrolidine compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by further exploring the pharmacophore space and investigating the influence of steric factors on biological activity .
properties
IUPAC Name |
1-[[2-(aminomethyl)phenyl]methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYBAOXAMOFDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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